Idoxuridine
Idoxuridine
5-iodo-2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside compound having 5-iodouracil as the nucleobase; used as an antiviral agent. It has a role as an antiviral drug and a DNA synthesis inhibitor. It is a pyrimidine 2'-deoxyribonucleoside and an organoiodine compound.
An analog of deoxyuridine that inhibits viral DNA synthesis. The drug is used as an antiviral agent.
Idoxuridine is a Nucleoside Analog Antiviral.
Idoxuridine is an iodinated analogue of deoxyuridine, with antiviral activity against herpes simplex virus (HSV) and potential radiosensitizing activities. Upon ocular administration, idoxuridine (IUdR) is converted to its mono-, di-, and triphosphate forms, is incorporated into DNA and disrupts viral replication. Upon oral administration of the idoxuridine prodrug ropidoxuridine and hepatic conversion by aldehyde oxidase into idoxuridine, this agent incorporates into DNA and sensitizes cells to ionizing radiation by increasing DNA strand breaks.
An analog of DEOXYURIDINE that inhibits viral DNA synthesis. The drug is used as an antiviral agent.
An analog of deoxyuridine that inhibits viral DNA synthesis. The drug is used as an antiviral agent.
Idoxuridine is a Nucleoside Analog Antiviral.
Idoxuridine is an iodinated analogue of deoxyuridine, with antiviral activity against herpes simplex virus (HSV) and potential radiosensitizing activities. Upon ocular administration, idoxuridine (IUdR) is converted to its mono-, di-, and triphosphate forms, is incorporated into DNA and disrupts viral replication. Upon oral administration of the idoxuridine prodrug ropidoxuridine and hepatic conversion by aldehyde oxidase into idoxuridine, this agent incorporates into DNA and sensitizes cells to ionizing radiation by increasing DNA strand breaks.
An analog of DEOXYURIDINE that inhibits viral DNA synthesis. The drug is used as an antiviral agent.
Brand Name:
Vulcanchem
CAS No.:
54-42-2
VCID:
VC0530413
InChI:
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Molecular Formula:
C9H11IN2O5
Molecular Weight:
354.10 g/mol
Idoxuridine
CAS No.: 54-42-2
Inhibitors
VCID: VC0530413
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.10 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | 5-iodo-2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside compound having 5-iodouracil as the nucleobase; used as an antiviral agent. It has a role as an antiviral drug and a DNA synthesis inhibitor. It is a pyrimidine 2'-deoxyribonucleoside and an organoiodine compound. An analog of deoxyuridine that inhibits viral DNA synthesis. The drug is used as an antiviral agent. Idoxuridine is a Nucleoside Analog Antiviral. Idoxuridine is an iodinated analogue of deoxyuridine, with antiviral activity against herpes simplex virus (HSV) and potential radiosensitizing activities. Upon ocular administration, idoxuridine (IUdR) is converted to its mono-, di-, and triphosphate forms, is incorporated into DNA and disrupts viral replication. Upon oral administration of the idoxuridine prodrug ropidoxuridine and hepatic conversion by aldehyde oxidase into idoxuridine, this agent incorporates into DNA and sensitizes cells to ionizing radiation by increasing DNA strand breaks. An analog of DEOXYURIDINE that inhibits viral DNA synthesis. The drug is used as an antiviral agent. |
---|---|
CAS No. | 54-42-2 |
Product Name | Idoxuridine |
Molecular Formula | C9H11IN2O5 |
Molecular Weight | 354.10 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 |
Standard InChIKey | XQFRJNBWHJMXHO-RRKCRQDMSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O |
SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Appearance | Solid powder |
Colorform | Crystals from water, triclinic |
Melting Point | Decomposes at 160 °C 164 - 166 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Idoxuridine is rapidly inactivated by deaminases or nucleotidases. To ensure stability, the ophthalmic solution should not be mixed with other medications. Burning after application or failure to respond to treatment may suggest deterioration of the ophthalmic solution; replace with fresh solution. /Ophthalmic Solution USP/ Bulk: No changes were found in material stored at room temperature and at 60 ° C for 28 days. Solution: An aqueous solution (2 mg/mL) shows no decomposition after 24 hours at room temperature (UV and paper chromatography). |
Solubility | Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane. In water, 2.0X10+3 mg/L at 25 °C Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane. 2.34e+01 g/L 0.1 N NaOH 30 (mg/mL) 0.1 N HCL 2 (mg/mL) H2O (mg/mL) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 123I-Labeled Idoxuridine 125I-Labeled Idoxuridine 131I-Labeled Idoxuridine 3H-Labeled Idoxuridine 5 Iodo 2' deoxyuridine 5 Iododeoxyuridine 5-Iodo-2'-deoxyuridine 5-Iododeoxyuridine Allergan 211 Herplex Liquifilm Idoxuridine Idoxuridine, 123I Labeled Idoxuridine, 123I-Labeled Idoxuridine, 125I Labeled Idoxuridine, 125I-Labeled Idoxuridine, 131I Labeled Idoxuridine, 131I-Labeled Idoxuridine, 3H Labeled Idoxuridine, 3H-Labeled Idoxuridine, Radical Ion (+1) Idoxuridine, Radical Ion (1-) Iododeoxyuridine IUdR Kerecide Liquifilm, Herplex NSC 39661 NSC-39661 NSC39661 Oftan IDU Oftan-IDU OftanIDU SK and F-14287 Stoxil |
Reference | 1: Otto SE. Radiopharmaceuticals (Strontium 89) and radiosensitizers (idoxuridine). J Intraven Nurs. 1998 Nov-Dec;21(6):335-7. Review. PubMed PMID: 10392098. 2: Sondak VK, Robertson JM, Sussman JJ, Saran PA, Chang AE, Lawrence TS. Preoperative idoxuridine and radiation for large soft tissue sarcomas: clinical results with five-year follow-up. Ann Surg Oncol. 1998 Mar;5(2):106-12. PubMed PMID: 9527262. 3: Teshima H, Koi S, Yamakawa Y, Katase K, Umezawa S, Kato T, Hasumi K. [Treatment of genital condyloma acuminatum and vaginal intraepithelial neoplasia (VAIN) with topical idoxuridine and acrarubicin]. Nihon Sanka Fujinka Gakkai Zasshi. 1994 Oct;46(10):1065-8. Japanese. PubMed PMID: 7814938. 4: Pressacco J, Hedley DW, Erlichman C. ICI D1694 and idoxuridine: a synergistic antitumor combination. Cancer Res. 1994 Jul 15;54(14):3772-8. PubMed PMID: 8033097. 5: Greene RF, Collins JM. Effects of leucovorin on idoxuridine cytotoxicity and DNA incorporation. Cancer Res. 1990 Oct 15;50(20):6652-6. PubMed PMID: 2208128. 6: Happonen HP, Lassus A, Santalahti J, Forsström S, Lassus J. Topical idoxuridine for treatment of genital warts in males. A double-blind comparative study of 0.25% and 0.5% cream. Genitourin Med. 1990 Aug;66(4):254-6. PubMed PMID: 2202655; PubMed Central PMCID: PMC1194524. 7: Happonen HP, Lassus A, Santalahti J, Forsstrom S, Lassus J. Combination of laser-therapy with 0.5% idoxuridine cream in the treatment of therapy-resistant genital warts in male patients: an open study. Sex Transm Dis. 1990 Jul-Sep;17(3):127-9. PubMed PMID: 2174190. 8: Hasumi K. A trial of topical idoxuridine for vulvar condyloma acuminatum. Br J Obstet Gynaecol. 1987 Apr;94(4):366-8. PubMed PMID: 3555605. 9: Hasumi K, Kobayashi T, Ata M, Saka N. [Topical idoxuridine for vulvar condyloma acuminatum]. Nihon Sanka Fujinka Gakkai Zasshi. 1986 Feb;38(2):277-9. Japanese. PubMed PMID: 3958525. 10: Hasumi K, Kobayashi T, Ata M. Topical idoxuridine for genital condyloma acuminatum. Lancet. 1984 Apr 28;1(8383):968. PubMed PMID: 6143908. 11: Koppang HS, Aas E. Squamous carcinoma induced by topical idoxuridine therapy? Br J Dermatol. 1983 Apr;108(4):501-3. PubMed PMID: 6838777. 12: Brun Ugstad M. [Cancer development after idoxuridine therapy?]. Tidsskr Nor Laegeforen. 1982 Nov 20;102(32):1732-3. Norwegian. PubMed PMID: 7167946. 13: Silvestri DL, Corey L, Holmes KK. Ineffectiveness of topical idoxuridine in dimethyl sulfoxide for therapy for genital herpes. JAMA. 1982 Aug 27;248(8):953-9. PubMed PMID: 7047788. 14: Graczyk J, Kowalczyk K, Pakulska W, Szadowska A. [Effect of selected piperazine derivatives on the metabolic clearance rate of idoxuridine-I-125 in mice with transplanted leukemia L1210]. Acta Pol Pharm. 1981;38(6):717-21. Polish. PubMed PMID: 7348532. 15: Heineman HS, Breen FA. Herpes simplex encephalitis in Hodgkins disease. Isolation of drug-sensitive virus from brain following unsuccessful treatment with idoxuridine. Cancer. 1975 Oct;36(4):1344-7. PubMed PMID: 169986. 16: Griswold DE, Heppner GH, Calabresi P. Stimulation of hemolysin plaque-forming cells by idoxuridine. Cancer Res. 1975 Jan;35(1):88-92. PubMed PMID: 1089043. 17: Dvorák O, Andrýsek O, Stránská E. [The possibility of selective chemotherapy of progressive recurring ovarian carcinoma with the aid of cytodiagnosis and incorporation of tagged idoxuridine]. Geburtshilfe Frauenheilkd. 1969 Jul;29(7):648-53. German. PubMed PMID: 5799686. 18: Porschen W, Feinendegen L. [In vivo determination of the cell loss rate in experimental neoplasms using radioactively marked idoxuridine]. Strahlentherapie. 1969 Jun;137(6):718-23. German. PubMed PMID: 5355170. 19: Waltuch G, Sachs F. Herpes zoster in a patient with Hodgkin's disease. Treatment with idoxuridine. Arch Intern Med. 1968 May;121(5):458-62. PubMed PMID: 5645723. 20: JOHNSON RO, KISKEN WA, CURRERI AR. SQUAMOUS CELL CARCINOMA OF ORAL CAVITY; INTRA-ARTERIAL INFUSION WITH FLUOROURACIL AND IDOXURIDINE. Arch Surg. 1965 May;90:760-3. PubMed PMID: 14280239. |
PubChem Compound | 5905 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume